Cebranopadol

Vue d'ensemble

Description

GRT-6005, également connu sous le nom de cébranopadol, est un nouvel analgésique opioïde de la classe des benzénoïdes. C'est un agoniste dual des récepteurs de la nociceptine/orphanine FQ et des opioïdes. Ce composé a été développé pour le traitement de diverses affections douloureuses aiguës et chroniques, notamment la neuropathie diabétique douloureuse et la douleur cancéreuse .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de GRT-6005 implique plusieurs étapes, notamment la formation de la structure benzénoïde et l'incorporation des fonctionnalités agonistes des récepteurs de la nociceptine/orphanine FQ et des opioïdes. Les voies de synthèse spécifiques et les conditions réactionnelles sont propriétaires et n'ont pas été entièrement divulguées dans le domaine public .

Méthodes de production industrielle

La production industrielle de GRT-6005 implique probablement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement élevé et une pureté élevée. Le processus comprendrait des mesures strictes de contrôle qualité pour répondre aux normes réglementaires applicables aux composés pharmaceutiques .

Analyse Des Réactions Chimiques

Key Synthetic Pathways

The synthesis of cebranopadol centers on constructing its spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amine framework. The critical steps include:

Oxa-Pictet-Spengler Reaction

- Reactants : Fluoro-silyl-indole (6 ) and aminoketone (7 ).

- Catalysts : Zeolite K-10 and p-toluenesulphonic acid (PTSA) in toluene under reflux.

- Outcome : Achieves exclusive E diastereomer formation (confirmed by ROESY NMR) with 90% yield .

- Alternative Method : Using TMSOTf yields a mixture of E and Z diastereomers (no stereoselectivity) .

Reductive Amination

- Reactants : Tertiary amine precursor (4 ) and formaldehyde.

- Conditions : NaBH(OAc)₃ in methanol at room temperature.

- Outcome : Forms the final tertiary amine structure with quantitative yield .

Diastereoselectivity and Catalyst Efficiency

The oxa-Pictet-Spengler reaction’s stereochemical outcome is highly dependent on the catalyst:

| Catalyst | Diastereoselectivity | Yield | Reusability |

|---|---|---|---|

| Zeolite K-10 | Single E diastereomer | 90% | Up to 5 cycles |

| TMSOTf | E:Z = 1:1 | 90% | Not reusable |

Zeolite K-10 promotes green chemistry by enabling catalyst recovery and reducing waste .

Stereochemical Confirmation

- ROESY NMR : Correlated H-9′ (pyran ring) and H-1 (cyclohexane) signals confirmed the E configuration .

- HR-LC-MS :

Comparative Pharmacological Data

While not directly related to synthesis, pharmacological assays highlight this compound’s receptor activation profile:

| Receptor | EC₅₀ (Calcium Mobilization) | Relative Efficacy |

|---|---|---|

| NOP | 7.28 nM | 89% vs. N/OFQ |

| MOP | 7.20 nM | 99% vs. fentanyl |

| KOP | 5.98 nM | 55% vs. dynorphin A |

This compound shows balanced NOP/MOP agonism, critical for its analgesic efficacy .

Critical Findings

- Green Chemistry : Zeolite K-10 enhances sustainability by enabling catalyst reuse without loss of activity .

- Stereochemical Purity : Exclusive E diastereomer formation avoids costly chromatographic separations .

- Synthetic Flexibility : The azide-functionalized intermediate allows modular substitutions for structure-activity studies .

Applications De Recherche Scientifique

GRT-6005 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the interactions of nociceptin/orphanin FQ and opioid receptors.

Biology: Investigated for its effects on pain signaling pathways and receptor interactions.

Medicine: Developed as a potential treatment for various pain conditions, including osteoarthritis, cancer pain, and diabetic neuropathy.

Industry: Explored for its potential use in developing new analgesic drugs with improved safety profiles

Mécanisme D'action

GRT-6005 exerts its effects by binding to and activating multiple opioid receptors, including the mu-opioid receptor, delta-opioid receptor, and kappa-opioid receptor. It also acts as a partial agonist of the nociceptin receptor. The activation of these receptors leads to a reduction in neuronal excitability and pain transmission. This unique mechanism of action allows GRT-6005 to provide potent analgesic effects with a potentially lower risk of tolerance and addiction compared to traditional opioids .

Comparaison Avec Des Composés Similaires

Composés similaires

Morphine : Un analgésique opioïde bien connu qui agit principalement sur le récepteur mu-opioïde.

Oxycodone : Un autre analgésique opioïde avec un mécanisme d'action similaire à celui de la morphine.

Fentanyl : Un opioïde synthétique puissant qui agit sur plusieurs récepteurs opioïdes.

Unicité de GRT-6005

GRT-6005 est unique dans sa double action sur les récepteurs de la nociceptine/orphanine FQ et les opioïdes, ce qui lui permet de fournir un soulagement efficace de la douleur avec un profil de sécurité potentiellement meilleur. Contrairement aux opioïdes traditionnels, GRT-6005 a montré un développement retardé de la tolérance et un risque moindre de dépression respiratoire lors d'études précliniques .

Activité Biologique

Cebranopadol is a novel analgesic compound that acts as a mixed agonist at the nociceptin/orphanin FQ peptide (NOP) and opioid receptors. Its unique mechanism of action positions it as a promising alternative to traditional opioids for pain management, particularly in chronic pain conditions. This article explores the biological activity of this compound, detailing its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.

This compound functions by activating both NOP and mu-opioid receptors, which are involved in pain modulation. This dual action may enhance its analgesic effects while potentially reducing the side effects commonly associated with opioid use, such as respiratory depression. Studies have shown that this compound has a high affinity for these receptors, demonstrating robust antinociceptive properties in various pain models.

Pharmacological Profile

This compound's pharmacological characterization reveals its efficacy in both in vitro and in vivo settings. Key findings from studies include:

- Receptor Affinity : this compound exhibits potent agonistic activity at mu-opioid receptors (MOR) and NOP receptors, with nearly full agonistic effects at these sites.

- Antinociceptive Effects : In animal models, this compound has shown significant pain relief compared to placebo and other analgesics like morphine .

- Respiratory Safety : Compared to traditional opioids, this compound is associated with less respiratory depression, making it a safer option for pain management .

Clinical Efficacy

This compound has been evaluated in several clinical trials, particularly focusing on its efficacy for chronic pain conditions such as lower back pain (LBP). The following table summarizes key clinical trial data:

Case Studies and Research Findings

- Chronic Pain Management : In a randomized controlled trial involving patients with chronic LBP, this compound demonstrated significant reductions in pain scores compared to placebo. The responder analysis indicated that patients receiving this compound had a ≥30% reduction in pain levels .

- Safety Profile : A comprehensive safety analysis revealed that while higher doses of this compound were associated with increased treatment-emergent adverse events (TEAEs), these were generally mild and manageable. The most common TEAEs included dizziness, nausea, and somnolence .

- Comparative Efficacy : In studies comparing this compound with tapentadol, both drugs showed similar efficacy in reducing pain; however, this compound was noted for its favorable safety profile regarding respiratory function .

Propriétés

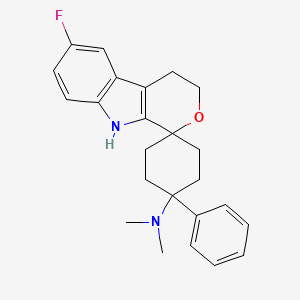

IUPAC Name |

6-fluoro-N,N-dimethyl-1'-phenylspiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4'-cyclohexane]-1'-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O/c1-27(2)23(17-6-4-3-5-7-17)11-13-24(14-12-23)22-19(10-15-28-24)20-16-18(25)8-9-21(20)26-22/h3-9,16,26H,10-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMVOZKEWSOFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCC2(CC1)C3=C(CCO2)C4=C(N3)C=CC(=C4)F)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031965 | |

| Record name | Cebranopadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863513-91-1 | |

| Record name | Cebranopadol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863513911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cebranopadol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12830 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cebranopadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEBRANOPADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GDW9S3GN3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of cebranopadol?

A1: this compound is a first-in-class analgesic that exerts its effects by acting as an agonist at both the nociceptin/orphanin FQ peptide (NOP) receptor and the classical opioid receptors (MOP, DOP, and KOP) [, , , ].

Q2: How does the co-activation of NOP and MOP receptors contribute to this compound's analgesic effects?

A2: Studies in rodents have demonstrated a synergistic interaction between the NOP and classical opioid receptor components of this compound in producing analgesia []. This synergy may contribute to its potent analgesic effects.

Q3: Does this compound's action on NOP receptors influence its side effect profile compared to traditional opioids?

A3: Preclinical studies suggest that activation of NOP receptors by this compound counteracts some of the adverse effects associated with MOP receptor activation, particularly respiratory depression [, , , ].

Q4: Does this compound affect the central nervous system?

A4: Yes, this compound is a centrally acting analgesic, meaning it primarily acts on the central nervous system to produce its analgesic effects [, ].

Q5: How does this compound impact cocaine addiction in preclinical models?

A5: Research indicates that this compound reduces cocaine self-administration and blocks the escalation of cocaine intake in rat models. This effect is attributed to its simultaneous activation of both NOP and MOP receptors [, , ].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C24H29FN2O2, and its molecular weight is 396.5 g/mol [].

Q7: How does the structure of this compound contribute to its unique pharmacological profile?

A7: The specific chemical structure of this compound, a spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amine derivative, allows it to interact with both NOP and opioid receptors with high affinity []. Modifications to this core structure could alter its receptor binding profile and subsequently its activity, potency, and selectivity.

Q8: What is the typical duration of action of this compound?

A8: this compound exhibits a relatively long duration of action, lasting up to 7 hours after intravenous administration and over 9 hours after oral administration in preclinical pain models [].

Q9: How is this compound metabolized in the body?

A9: While detailed information on this compound's metabolism is limited in the provided abstracts, they suggest it likely undergoes metabolism, potentially involving hepatic pathways [, ].

Q10: Are there differences in the pharmacokinetic profile of this compound between animals and humans?

A10: While some studies explore the pharmacokinetics of this compound in animals [], further research is needed to understand if there are significant differences in its pharmacokinetic profile between animals and humans.

Q11: In which preclinical pain models has this compound shown efficacy?

A11: this compound has demonstrated efficacy in a wide range of preclinical pain models, including models of acute nociceptive pain, inflammatory pain, cancer pain, and neuropathic pain [, , , , , , , ].

Q12: Has this compound been investigated in clinical trials for pain management?

A12: Yes, this compound has been evaluated in various phases of clinical trials for its analgesic effects in conditions such as chronic low back pain, postoperative pain, and cancer-related pain [, , , , , , ].

Q13: Are there any specific patient populations where this compound might offer advantages over traditional opioids?

A13: Preclinical and early clinical data suggest that this compound may be particularly beneficial for patients with chronic pain conditions that involve a neuropathic component, as it shows higher analgesic potency in neuropathic pain models compared to traditional opioids [, , , ].

Q14: What is the safety profile of this compound based on preclinical and clinical studies?

A14: While this compound has shown a generally favorable safety profile in early clinical trials, higher doses have been associated with a higher incidence of treatment-emergent adverse events, primarily during the titration phase [].

Q15: Does this compound have a lower risk of abuse compared to traditional opioids?

A15: Preclinical and clinical studies indicate that this compound may have a lower potential for abuse and dependence compared to traditional opioids like morphine and hydromorphone [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.